

# MORF-627 Oral Toxicity Profile: A 28-Day GLP Study Comparison

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An objective analysis of the preclinical safety findings for the selective integrin  $\alpha\nu\beta6$  inhibitor, **MORF-627**, in a 28-day Good Laboratory Practice (GLP) oral toxicity study. This guide provides a comparative overview for researchers, scientists, and drug development professionals.

Morphic Therapeutic's **MORF-627**, a potent and selective oral inhibitor of the integrin  $\alpha\nu\beta6$ , was under development for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), before preclinical toxicity findings halted its progression.[1][2] This comparison guide summarizes the critical findings from the 28-day GLP oral toxicity study in cynomolgus monkeys and contextualizes these results with other compounds targeting similar pathways.

# Key Findings from the 28-Day GLP Oral Toxicity Study of MORF-627

A 28-day GLP oral toxicity study of **MORF-627** was conducted in cynomolgus monkeys to assess its safety profile. The study design and significant findings are summarized below.

#### **Experimental Protocol**

The study involved daily oral gavage administration of **MORF-627** to cynomolgus monkeys for four weeks.[1] The vehicle used was 0.5% HPMC E4M in Nanopure water.[1] The initial dose of 180 mg/kg/day led to signs of intolerability, prompting a dose reduction.[1]



Parameter	Description	
Test System	Cynomolgus monkeys (N=3/sex/group)	
Test Article	MORF-627	
Vehicle	0.5% HPMC E4M (4000 cps) in Nanopure water (w/v)	
Route of Administration	Oral gavage	
Dose Volume	5 ml/kg	
Dosage Levels	30, 60, and 180/120 mg/kg/day	
Duration of Treatment	28 days	

### **Summary of Toxicological Findings**

The most significant and unexpected finding was the rapid induction of urinary bladder tumors. [1][3]

Dosage Group	Key Observations	
30 mg/kg/day	No MORF-627-related clinical signs or effects on body weight and food consumption.[1]	
60 mg/kg/day	No MORF-627-related clinical signs or effects on body weight and food consumption.[1]	
180/120 mg/kg/day	Initial intolerability at 180 mg/kg/day (decreased activity, hunched posture, inappetence, dehydration) leading to a dose reduction to 120 mg/kg/day.[1] Invasive urothelial tumors observed in the urinary bladder of 2 out of 6 monkeys.[1] The tumors were characterized as early-stage urothelial carcinoma.[1][3]	

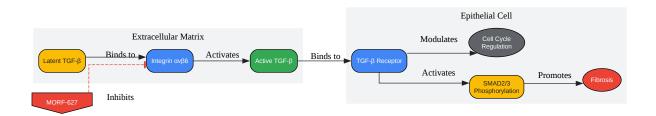
Notably, **MORF-627** was found to be non-genotoxic in in vitro bacterial reverse mutation and chromosomal aberration assays, suggesting a non-genotoxic mechanism for the observed



tumorigenesis.[1][4]

### **Mechanism of Action and Pathway Involvement**

**MORF-627** is a selective inhibitor of integrin  $\alpha\nu\beta6$ , which plays a crucial role in the activation of transforming growth factor-beta (TGF- $\beta$ ).[3][5] By stabilizing the bent-closed conformation of the integrin, **MORF-627** prevents it from activating latent TGF- $\beta$ .[2][4] The inhibition of TGF- $\beta$  signaling is the intended therapeutic mechanism for treating fibrosis.[3] However, the "TGF- $\beta$  paradox," where TGF- $\beta$  can act as both a tumor suppressor and promoter, is a potential explanation for the observed bladder tumors.[4]



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Figure 1. MORF-627 Mechanism of Action.

## **Comparison with Alternative Integrin Inhibitors**

Direct comparative 28-day GLP oral toxicity data for other selective  $\alpha\nu\beta6$  inhibitors is not readily available in the public domain. However, information on other compounds targeting integrins provides a broader context.

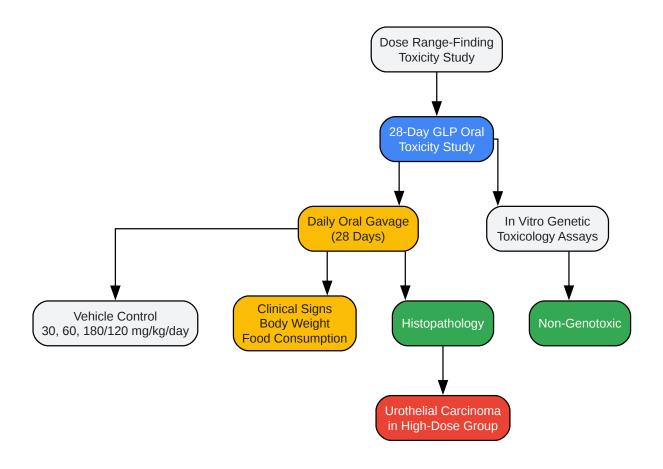


Compound	Target(s)	Development Status/Notes	Known Toxicities/Adverse Events
MORF-627	Selective ανβ6	Development halted due to preclinical toxicity.[2][4]	Rapid induction of urinary bladder tumors in cynomolgus monkeys.[1]
PLN-74809 (Bexotegrast)	Dual ανβ6/ανβ1	In clinical trials.	No drug-related serious adverse events reported in clinical trials to date.  [6] Stabilizes the extended-open conformation of ανβ6, which may lead to a different biological outcome.[6]
GSK3008348	ανβ6	In clinical development.	Has not shown drug- related serious adverse events in clinical trials.[6] Also stabilizes the extended-open conformation.[6]
IDL-2965	ανβ1, ανβ3, ανβ6	Phase 1/2a trial terminated.[1]	Development challenges and emerging nonclinical data led to termination.[1] Specific toxicity findings not detailed.

It is hypothesized that the conformational state of the integrin stabilized by the inhibitor may influence the toxicological outcome. **MORF-627** stabilizes the "bent-closed" conformation, while



compounds like PLN-74809 and GSK3008348 stabilize the "extended-open" conformation, which induces integrin internalization.[6]



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Figure 2. 28-Day GLP Oral Toxicity Study Workflow.

#### Conclusion

The 28-day GLP oral toxicity study of **MORF-627** in cynomolgus monkeys revealed a significant and unexpected on-target toxicity, leading to the rapid development of urinary bladder tumors. This finding, in the absence of genotoxicity, highlights the complex role of the integrin  $\alpha\nu\beta6/TGF$ - $\beta$  signaling pathway in tissue homeostasis and carcinogenesis. The differing safety profiles of other integrin inhibitors that stabilize a different conformational state of the target suggest that the specific mechanism of inhibition may be a critical determinant of toxicological outcomes. These findings underscore the importance of thorough preclinical



safety evaluation and provide valuable insights for the future development of therapies targeting this pathway.

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